1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)-

Description

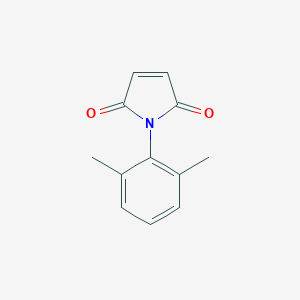

1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)- is a substituted pyrrolidine-dione derivative characterized by a 2,6-dimethylphenyl group attached to the nitrogen atom of the pyrrole-2,5-dione core. The presence of electron-donating methyl groups on the aromatic ring may influence its electronic properties, solubility, and reactivity compared to unsubstituted analogs. Structural determination of such compounds often employs crystallographic tools like SHELXL or WinGX, as highlighted in the literature on small-molecule refinement .

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDQUQBEIFMAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883667 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-49-1 | |

| Record name | N-(2,6-Dimethylphenyl)maleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethylphenyl)pyrrole-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1206-49-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,6-DIMETHYLPHENYL)PYRROLE-2,5-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7UL74E8MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)- is a compound belonging to the pyrrole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and potential as an inhibitor of key enzymes.

- Molecular Formula : C₁₁H₁₁N₁O₂

- Molecular Weight : 189.21 g/mol

- CAS Number : 1585-90-6

Biological Activity Overview

The biological activities of 1H-Pyrrole-2,5-dione derivatives are influenced significantly by their structural modifications. The compound has shown promise in various studies for its potential therapeutic applications.

Anticancer Activity

Research indicates that derivatives of 1H-Pyrrole-2,5-dione can inhibit the growth of cancer cell lines. A study evaluated the antiproliferative effects of several pyrrole derivatives on colon cancer cell lines (HCT-116, SW-620, Colo-205) and found that some exhibited a growth inhibition concentration (GI50) in the nanomolar range (approximately M) .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

| Compound | Cell Line | GI50 (M) |

|---|---|---|

| Compound 2a | HCT-116 | |

| Compound 2b | SW-620 | |

| Compound 2c | Colo-205 |

These compounds were also tested in vivo on rat models with chemically induced colon cancer, demonstrating significant tumor growth inhibition.

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds was assessed through their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). Compounds derived from the pyrrole structure were shown to suppress PBMC proliferation significantly, with some achieving up to 85% inhibition at higher concentrations .

Table 2: Inhibition of Cytokine Production

| Compound | Cytokine Inhibition (%) |

|---|---|

| Compound 2a | 70% |

| Compound 2b | 60% |

| Compound 2c | 85% |

Enzyme Inhibition

In addition to anticancer and anti-inflammatory activities, certain derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. For instance, one derivative exhibited a COX-2 selectivity index greater than 168 compared to celecoxib . This highlights the compound's potential in treating conditions associated with chronic inflammation.

Case Studies

Several case studies have illustrated the efficacy of pyrrole derivatives:

- Colon Cancer Model : A study involving a chemically induced rat model demonstrated that specific pyrrole derivatives significantly reduced tumor size compared to control groups.

- Cytokine Production in PBMCs : In vitro experiments showed that treatment with pyrrole derivatives led to a marked decrease in the production of IL-6 and TNF-α in PBMCs stimulated by lipopolysaccharides.

Molecular Docking Studies

Molecular docking analyses have provided insights into how these compounds interact with target proteins. For example, docking studies against COX-2 revealed that certain derivatives bind more effectively than traditional inhibitors like celecoxib, suggesting a novel mechanism of action that warrants further investigation .

Scientific Research Applications

Pharmaceutical Applications

1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)- serves as a versatile building block in the pharmaceutical industry. It is utilized in the synthesis of various biologically active compounds. Its derivatives have shown potential as anti-cancer agents, anti-inflammatory drugs, and in treatments for neurodegenerative diseases.

Case Study: Synthesis of Anti-Cancer Agents

A study demonstrated the use of this compound in synthesizing novel anti-cancer agents through Diels-Alder reactions. The regioselectivity achieved using bulky N-phenylmaleimides led to high yields of desired products. The effectiveness of these derivatives was evaluated against various cancer cell lines, showing promising results with IC50 values indicating effective inhibition of cell growth .

Organic Synthesis

This compound is extensively used in organic synthesis for producing complex molecules. Its ability to participate in various reactions such as cycloaddition and functionalization makes it a valuable intermediate.

Example Reactions:

- Diels-Alder Reaction : The compound has been used to generate bicyclic structures with high regioselectivity. For instance, combining it with anthracene derivatives yielded over 90% of anti-1,4-adducts, which were further functionalized .

- Thermal Cycloaddition : The compound reacts with phenols to produce bicyclooctenone derivatives. This process has been optimized to yield significant amounts of products that can be further modified .

Material Science

In material science, the compound is investigated for its properties as a polymer precursor. Its derivatives have been explored for applications in coatings and adhesives due to their thermal stability and mechanical properties.

Environmental Considerations

Research into the environmental impact of 1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)- has indicated that while it possesses useful chemical properties, it also requires careful handling due to potential skin irritation and eye damage . Regulatory assessments are necessary to ensure safe usage in industrial applications.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The table below compares 1H-Pyrrole-2,5-dione, 1-(2,6-dimethylphenyl)- with analogs featuring distinct substituents:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The 2,6-dimethylphenyl group in the target compound likely improves solubility in non-polar matrices compared to nitro- or chloro-substituted analogs (e.g., the 3,4-dichloro derivative in ).

- Aromaticity : Diphenyl-substituted pyrroles (e.g., CAS 15969-46-7 ) exhibit extended conjugation, making them suitable for photophysical applications, whereas the target compound’s dimethylphenyl group prioritizes industrial compatibility.

Spectroscopic and Crystallographic Data

While direct data are absent in the provided evidence, the use of SHELX and WinGX in structural elucidation implies that:

- The target compound’s crystal packing is influenced by methyl group van der Waals interactions.

- Chloro/nitro analogs exhibit distinct diffraction patterns due to heavier atoms, as seen in SHELXL-refined structures .

Preparation Methods

Formation of Maleamic Acid Intermediate

In a typical procedure, equimolar amounts of 2,6-dimethylaniline and maleic anhydride are reacted in a polar aprotic solvent such as acetone or ethyl acetate at 0–5°C. The exothermic reaction forms N-(2,6-dimethylphenyl)maleamic acid as a crystalline precipitate, which is isolated via filtration and washed with cold solvent. The purity of this intermediate is critical, as impurities can lead to side reactions during cyclization.

Cyclodehydration to Maleimide

The maleamic acid undergoes cyclodehydration using acetic anhydride or trifluoroacetic anhydride as the dehydrating agent. For example, refluxing N-(2,6-dimethylphenyl)maleamic acid with acetic anhydride for 4–6 hours yields the target compound with a reported yield of 51%. Trifluoroacetic anhydride, however, has been shown to enhance reaction efficiency by lowering activation barriers, enabling completion within 2 hours at room temperature. The reaction mechanism involves the formation of a mixed anhydride intermediate, followed by nucleophilic attack and ring closure (Scheme 1).

Scheme 1: Proposed mechanism for cyclodehydration of maleamic acid to maleimide.

Alternative Routes Using Prefunctionalized Anhydrides

Recent advances highlight the use of 2,3-dimethylmaleic anhydride as a starting material to streamline synthesis. This method avoids the maleamic acid intermediate by directly reacting the anhydride with 2,6-dimethylaniline derivatives under controlled conditions.

One-Pot Synthesis in Toluene

A mixture of 2,6-dimethylaniline and 2,3-dimethylmaleic anhydride in toluene undergoes reflux for 5 hours, yielding 1-(2,6-dimethylphenyl)-1H-pyrrole-2,5-dione with a purity >95% after crystallization from ethanol. This approach reduces side products such as acyclic byproducts or triazole derivatives, which are common in reactions with unsubstituted maleic anhydride.

Solvent and Temperature Optimization

Comparative studies reveal that chloroform and diethyl ether are less effective than toluene, with yields dropping by 15–20% due to incomplete anhydride activation. Heating at 80–110°C is essential to overcome kinetic barriers, while prolonged reaction times (>24 hours) at lower temperatures (25°C) result in degradation products.

Mechanistic Insights into Cyclodehydration

Density functional theory (DFT) studies provide clarity on the cyclodehydration pathway. The process proceeds through a mixed anhydride intermediate, where the choice of dehydrating agent influences the thermodynamic and kinetic favorability of maleimide formation.

Role of Anhydride Electrophilicity

Trifluoroacetic anhydride, with its strong electron-withdrawing trifluoromethyl groups, accelerates the reaction by stabilizing transition states through polar interactions. This reduces the activation energy from 28.5 kcal/mol (acetic anhydride) to 18.2 kcal/mol, enabling faster cyclization.

Steric and Electronic Effects of the 2,6-Dimethylphenyl Group

The ortho-methyl groups on the phenyl ring introduce steric hindrance, slowing nucleophilic attack during maleamic acid formation. However, this substituent also stabilizes the transition state through hyperconjugation, as evidenced by shorter C–N bond lengths (1.38 Å vs. 1.42 Å for unsubstituted analogs) in DFT-optimized structures.

Purification and Characterization

Crystallization Techniques

Crude products are typically purified via recrystallization from ethanol or ethyl acetate. Ethanol yields larger crystals with higher purity (mp 105–107°C), while ethyl acetate affords smaller crystals suitable for X-ray diffraction analysis.

Spectroscopic Identification

-

IR Spectroscopy : Key absorptions include ν(C=O) at 1708 cm⁻¹ and ν(C–N) at 1345 cm⁻¹, consistent with the maleimide ring.

-

¹H NMR (CDCl₃) : δ 7.15–7.10 (m, 3H, aryl-H), 3.05 (s, 6H, CH₃), 2.85 (s, 2H, CH₂).

-

¹³C NMR : 176.8 ppm (C=O), 138.2 ppm (quaternary aryl-C), 20.1 ppm (CH₃).

Comparative Analysis of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-(2,6-dimethylphenyl)-1H-pyrrole-2,5-dione, and how should data be interpreted?

- Methodology : Use FT-IR to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the dione moiety) and 1H/13C NMR to confirm substitution patterns. For example, aromatic protons from the 2,6-dimethylphenyl group appear as distinct singlets due to symmetry, while pyrrole protons exhibit deshielded resonances . Mass spectrometry (EI-MS) can validate molecular weight (e.g., molecular ion peak at m/z 243 for C₁₂H₁₁NO₂⁺). Cross-reference spectral data with analogs like 1H-pyrrole-2,5-dione derivatives to resolve ambiguities .

Q. How can synthetic routes for 1-(2,6-dimethylphenyl)-1H-pyrrole-2,5-dione be optimized for yield and purity?

- Methodology : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 2,6-dimethylphenyl group to the pyrrole-dione core. Optimize reaction parameters (temperature: 80–100°C; solvent: dioxane/water mixtures) and use HPLC or GC-MS to monitor intermediate formation. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%). Reaction yields can be improved by substituting electron-withdrawing groups on the aryl boronic acid .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and consult medical guidance. Store the compound in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Refer to safety data sheets (SDS) for analogs like 1H-pyrrole-2,5-dimethanol, which highlight similar hazards (e.g., respiratory irritation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-(2,6-dimethylphenyl)-1H-pyrrole-2,5-dione in nucleophilic addition reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the dione moiety. The electron-deficient carbonyl groups (C2 and C5) are prone to nucleophilic attack, as seen in maleimide derivatives. Compare thermodynamic data (ΔrH°) from NIST for analogous reactions (e.g., Michael additions) to validate computational predictions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodology : Conduct dose-response assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in assay buffers or cell lines. Use meta-analysis of published datasets (e.g., PubChem BioAssay) to identify confounding factors and validate results via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How does the steric bulk of the 2,6-dimethylphenyl group influence the compound’s supramolecular interactions?

- Methodology : Analyze X-ray crystallography data of co-crystals with partner molecules (e.g., cyclodextrins). The ortho-methyl groups create steric hindrance, reducing π-π stacking efficiency but enhancing hydrophobic interactions. Compare with derivatives lacking methyl groups (e.g., 1-phenyl-1H-pyrrole-2,5-dione) to quantify interaction energy differences via ITC (isothermal titration calorimetry) .

Q. What role does this compound play in designing photoactive materials for organic electronics?

- Methodology : Modify the pyrrole-dione core with electron-donating/withdrawing groups (e.g., thiophene, fluorine) and measure HOMO-LUMO gaps via cyclic voltammetry. The 2,6-dimethylphenyl derivative exhibits a blue-shifted absorption (λmax ~350 nm) compared to unsubstituted analogs, making it suitable for UV-light harvesting. Fabricate OLED prototypes and test electroluminescence efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.